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Compound of Interest

Compound Name: NADIT

Cat. No.: B1212787

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nicotinic Acid Adenine Dinucleotide
Phosphate (NAADP), a potent intracellular second messenger responsible for mobilizing
calcium (Ca2*) from intracellular stores. Initial searches suggest the query "NADIT" is a likely
misspelling of NAADP, the focus of this document.

Chemical Structure and Properties of NAADP

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a dinucleotide that plays a critical
role in cellular signaling. Structurally, it is closely related to the ubiquitous coenzyme
Nicotinamide Adenine Dinucleotide Phosphate (NADP™), differing by the substitution of the
nicotinamide moiety with a nicotinic acid group.[1][2] This seemingly minor alteration transforms
it into one of the most potent Ca2*-mobilizing agents known.[2]

The IUPAC name for NAADP is 1-[(2S,3S,4R,5S)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-
hydroxy-4-phosphonooxyoxolan-2-yllmethoxy-hydroxyphosphoryl]oxy-
hydroxyphosphoryljoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid.[3]

Chemical Formula: [C21H28NeO18P3]*[2]
Molar Mass: 745.398 g/mol [2]

Below is a 2D representation of the chemical structure of NAADP.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1212787?utm_src=pdf-interest
https://www.benchchem.com/product/b1212787?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1829193/
https://en.wikipedia.org/wiki/Nicotinic_acid_adenine_dinucleotide_phosphate
https://en.wikipedia.org/wiki/Nicotinic_acid_adenine_dinucleotide_phosphate
https://pubchem.ncbi.nlm.nih.gov/compound/52942301
https://en.wikipedia.org/wiki/Nicotinic_acid_adenine_dinucleotide_phosphate
https://en.wikipedia.org/wiki/Nicotinic_acid_adenine_dinucleotide_phosphate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

H
0]
0]
RS
/ +
=N
4]
0" oH
H = 0O
4O L o
o-F°
H O

H
O

0
0 -
gn_.E'DH
N N OH
e,
L
N_ g
HNH

(Image Source: PubChem CID 52942301)[3]

Quantitative Data Summary

The biological activity of NAADP is characterized by its high potency in mobilizing Ca2* and its
strong affinity for its cellular receptors. The following table summarizes key quantitative data

from various studies.
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subsequent Ca2*

release.

Signaling Pathways Involving NAADP

NAADP-mediated Ca2* signaling is a complex process involving enzymatic synthesis and the
activation of specific ion channels on distinct intracellular organelles.

Enzymatic Synthesis of NAADP

The primary enzyme responsible for NAADP synthesis in mammals is the ADP-ribosyl cyclase,
CD38.[9][10] This synthesis occurs via a base-exchange reaction where the nicotinamide group
of NADP+ is replaced by nicotinic acid. This reaction is notably favored at an acidic pH,
suggesting that it may occur within acidic organelles like lysosomes.[1][11]
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Figure 1. Enzymatic synthesis of NAADP by CD38.

Intracellular Ca?* Mobilization Pathway

NAADP acts as a second messenger to release Ca?* from acidic organelles, primarily
lysosomes and endosomes.[5][12] This is in contrast to other Ca2* mobilizing messengers like
inositol trisphosphate (IP3) and cyclic ADP-ribose (CADPR), which primarily target the
endoplasmic reticulum (ER).[12] The molecular targets for NAADP are believed to be the Two-
Pore Channels (TPCs).[5][13] In some cellular contexts, the initial local Ca?* release triggered
by NAADP can be amplified by Ca2*-induced Ca?* release (CICR) from the ER via ryanodine
receptors (RyRs) or IPs receptors.[5][14] Recent evidence also points to cytosolic proteins,
such as LSM12 and HN1L/JPT2, acting as the direct NAADP-binding receptors that in turn
modulate TPC or RyR activity.[4][7][15]
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Figure 2. NAADP-mediated intracellular Ca?* signaling pathway.
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Key Experimental Protocols
Enzymatic Synthesis of NAADP

This protocol describes the in vitro synthesis of NAADP using the enzyme CD38, adapted from

methodologies found in the literature.[10][16]

Objective: To enzymatically synthesize NAADP from NADP* and nicotinic acid.

Materials:

Purified CD38 enzyme (e.g., from rat brain extracts or recombinant source)
NADP+ (1 mM)

Nicotinic acid (30 mM)

Reaction Buffer (e.g., MES or acetate buffer, pH 5.5)

HPLC system for product analysis and purification

Methodology:

Prepare a reaction mixture containing 1 mM NADP* and 30 mM nicotinic acid in the reaction
buffer (pH 5.5).

Initiate the reaction by adding a calibrated amount of purified CD38 enzyme (e.g., 1.8 pg/ml).
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

Stop the reaction, typically by heat inactivation or acid precipitation.

Centrifuge the mixture to remove any precipitate.

Analyze the supernatant for NAADP formation using reverse-phase HPLC. The product can
be detected by its UV absorbance at 254 nm.

Collect the HPLC fractions corresponding to the NAADP peak for subsequent bioassays.
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Measurement of NAADP-Evoked Ca?* Release

The sea urchin egg homogenate is the "gold standard" cell-free system for studying NAADP-

mediated Ca2* release due to its robust and reproducible responses.[8][17]

Objective: To measure the Ca2*-releasing activity of NAADP in a cell-free system.

Materials:

Sea urchin egg homogenate

Caz*-free artificial intracellular medium

ATP and a regenerating system (creatine phosphate/creatine kinase)
Fluorescent Ca2* indicator (e.g., Fluo-3)

NAADP stock solution

Fluorometer or fluorescence microscope

Methodology:

Prepare the sea urchin egg homogenate as per established protocols.

Dilute the homogenate in the Ca?*-free intracellular medium containing the fluorescent Ca?*
indicator.

Add ATP and the regenerating system to allow the intracellular stores (vesicles) to actively
sequester Ca?*. Monitor the fluorescence until a stable, low baseline is achieved, indicating
the stores are loaded.

Add a known concentration of NAADP to the homogenate.

Monitor the change in fluorescence, which corresponds to the release of Ca2* from the
intracellular stores.

Perform dose-response experiments by adding varying concentrations of NAADP to
determine the ECso value.
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» For self-inactivation studies, pre-incubate the homogenate with sub-threshold concentrations
of NAADP for several minutes before adding a maximal concentration of NAADP.[8]

Measurement of NAADP in Intact Cells

Studying NAADP in living cells often requires specialized techniques to bypass the
impermeable cell membrane.

Objective: To introduce NAADP into intact cells and monitor the resulting Ca2* signal.
Methods:

e Microinjection: Direct injection of NAADP into the cytoplasm of a single cell. This is a precise
but laborious technique.[18]

e Permeabilized Cells: Use of detergents (e.g., saponin) to create pores in the plasma
membrane, allowing NAADP to diffuse into the cytosol.[18]

o Caged NAADP: Introduction of a photolabile, inactive precursor of NAADP ("caged NAADP")
into the cell. A flash of UV light rapidly releases active NAADP, providing high temporal and
spatial control over the signal initiation.[14][17]

e Membrane-Permeable Analogs: Use of chemically modified NAADP precursors, such as
NAADP-AM, which can cross the cell membrane and are subsequently cleaved by
intracellular esterases to release active NAADP.[17][19]

Following the introduction of NAADP by any of these methods, changes in intracellular Ca2+*
are monitored using fluorescent indicators like Fura-2 or genetically encoded sensors.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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